

# CAS number 26530-20-1 chemical information and safety data

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## Compound of Interest

Compound Name: **Ocithilinone**

Cat. No.: **B020654**

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An In-depth Technical Guide to 2-Octyl-2H-isothiazol-3-one (CAS: 26530-20-1)

This technical guide provides comprehensive chemical and safety information for 2-Octyl-2H-isothiazol-3-one (OIT), a broad-spectrum biocide. Intended for researchers, scientists, and drug development professionals, this document details its chemical properties, toxicological data, mechanism of action, and relevant experimental protocols.

## Chemical and Physical Properties

2-Octyl-2H-isothiazol-3-one, also known as **Ocithilinone**, is a member of the isothiazolinone class of compounds.<sup>[1][2]</sup> It is widely utilized as a preservative and fungicide in various industrial applications.<sup>[1][3]</sup> The lipophilic n-octyl side chain enhances its ability to traverse cell membranes, enabling it to reach intracellular targets.<sup>[1]</sup>

Identifier	Value
CAS Number	26530-20-1
Molecular Formula	C <sub>11</sub> H <sub>19</sub> NOS[2][4]
Molecular Weight	213.34 g/mol [2][4]
Appearance	Yellow solid or clear dark amber liquid[2][5]
Melting Point	23 °C[6]
Boiling Point	120 °C at 248°F[4]
Flash Point	138 °C[6]
Solubility	Slightly soluble in water; soluble in organic solvents[7]
Synonyms	Octhilinone, 2-Octyl-4-isothiazolin-3-one, 2-n-Octyl-4-isothiazolin-3-one, 2-Octyl-3-isothiazolone[2][8]

## Safety and Hazard Information

**Octhilinone** is classified as a hazardous substance with significant acute toxicity, corrosive properties, and environmental hazards.[2][9] It is crucial to handle this chemical with appropriate personal protective equipment and to follow all safety precautions outlined in the safety data sheet.

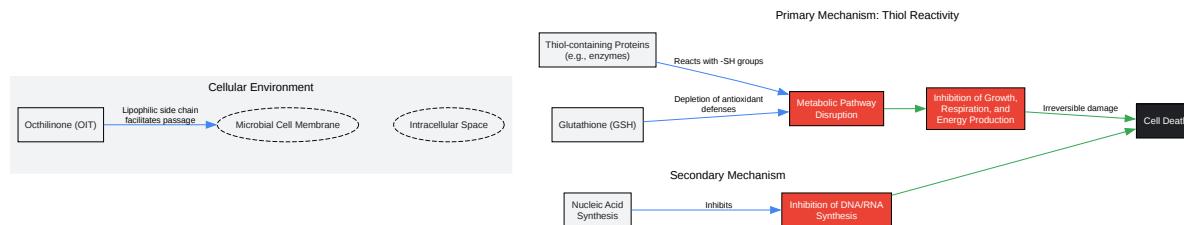
Hazard Class	GHS Classification	Hazard Statement
Acute Toxicity (Oral)	Category 3	H301: Toxic if swallowed[8][9]
Acute Toxicity (Dermal)	Category 3	H311: Toxic in contact with skin[8][10]
Acute Toxicity (Inhalation)	Category 2	H330: Fatal if inhaled[8][9]
Skin Corrosion/Irritation	Category 1B	H314: Causes severe skin burns and eye damage[9][10]
Skin Sensitization	Category 1A	H317: May cause an allergic skin reaction[9][10]
Hazardous to the Aquatic Environment (Acute)	Category 1	H400: Very toxic to aquatic life[9]
Hazardous to the Aquatic Environment (Chronic)	Category 1	H410: Very toxic to aquatic life with long lasting effects[8][9]

## Toxicological Data

Endpoint	Value	Species
LD <sub>50</sub> (Oral)	125 - 794 mg/kg bw[10][11]	Rat
LD <sub>50</sub> (Dermal)	311 mg/kg bw[10][11]	Rat
LC <sub>50</sub> (Inhalation)	0.27 - 0.58 mg/L (4h)[9][10]	Rat
EC <sub>50</sub> (Aquatic)	0.42 mg/L (48h)[12]	Daphnia

## Mechanism of Action

The primary biocidal activity of **Ocithilinone** stems from its ability to react with thiol groups.[1] The electrophilic sulfur atom of the isothiazolinone ring readily interacts with nucleophilic sulfhydryl (-SH) groups found in cysteine residues of proteins and in glutathione (GSH).[1] This interaction leads to a rapid inhibition of microbial growth and metabolism, culminating in irreversible cell damage and death.[1] Another reported mechanism is the inhibition of nucleic acid synthesis (DNA/RNA).[3]

[Click to download full resolution via product page](#)**Mechanism of action for Octhilinone.**

## Experimental Protocols

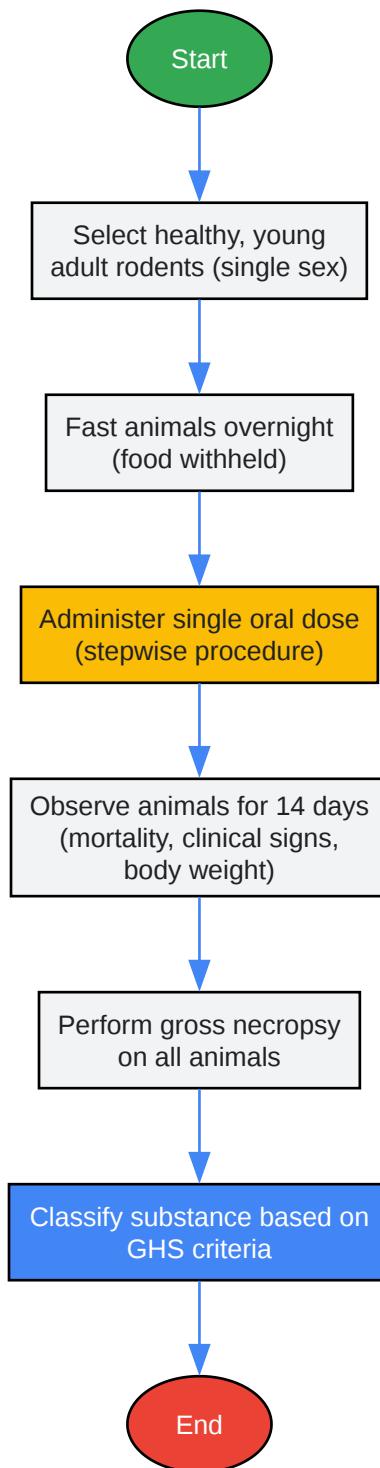
Detailed methodologies for key toxicological and efficacy assessments are based on internationally recognized guidelines and standard laboratory procedures.

### Acute Oral Toxicity Assessment (OECD Guideline 423)

This protocol provides a method for determining the acute oral toxicity of a substance.[\[5\]](#)

- **Animal Selection:** Healthy, young adult rodents (rats are preferred) of a single sex (usually females) are used.[\[3\]\[5\]](#)
- **Housing and Fasting:** Animals are caged individually and fasted (food, but not water) overnight before dosing.[\[3\]\[5\]](#)
- **Dose Administration:** The test substance is administered orally in a single dose via gavage. [\[3\]\[5\]](#) Dosing is performed in a stepwise procedure using fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).[\[1\]](#)

- Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[3]
- Necropsy: All animals (those that die during the test and survivors at the end) are subjected to a gross necropsy.[3]
- Endpoint: The results allow for the classification of the substance into a GHS category based on the observed mortality at different dose levels.[1][5]



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Experimental workflow for acute oral toxicity testing.

## Skin Sensitization Assessment (Murine Local Lymph Node Assay - LLNA)

The LLNA is the preferred method for assessing the skin sensitization potential of chemicals.[\[7\]](#)

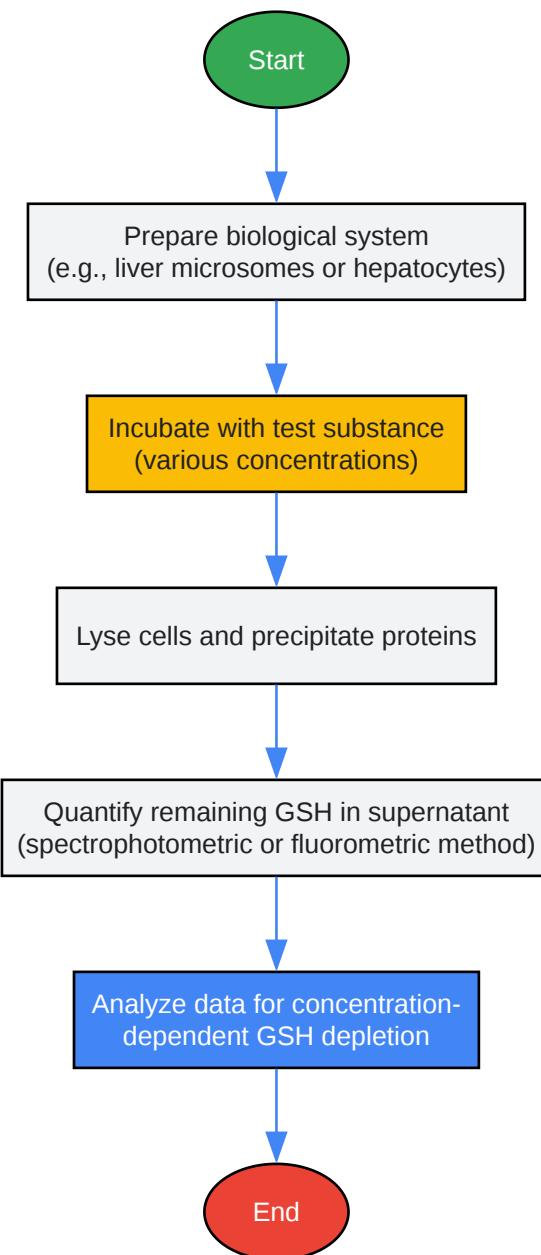
- Principle: The assay measures lymphocyte proliferation in the draining auricular lymph nodes following repeated topical application of the test substance to the ears of mice.[\[10\]](#)
- Animal Selection: Typically, female CBA/J or CBA/Ca mice are used.[\[10\]](#)
- Dose Preparation and Application: At least three concentrations of the test substance in a suitable vehicle, along with a vehicle control and a positive control, are prepared. 25  $\mu$ L of the substance is applied to the dorsum of each ear for three consecutive days.[\[10\]](#)
- Proliferation Measurement: On day 6, a radiolabeled thymidine (e.g.,  $^3$ H-methyl thymidine) is injected intravenously. After 5 hours, the draining auricular lymph nodes are excised, and the incorporation of the radioisotope is measured.[\[10\]](#)
- Endpoint: A Stimulation Index (SI) is calculated by dividing the mean proliferation in each treated group by the mean proliferation in the vehicle control group. An  $SI \geq 3$  indicates that the substance is a skin sensitizer.[\[10\]](#)

## In Vitro Glutathione Depletion Assay

This assay is used to assess the reactivity of electrophilic chemicals with glutathione, a key aspect of **Octhilinone**'s mechanism of action.

- System Preparation: The assay can be performed using rat or human liver microsomes or cultured cells (e.g., hepatocytes).[\[6\]](#)[\[13\]](#)
- Treatment: The biological system is incubated with various concentrations of the test substance for a defined period.[\[14\]](#)
- Lysis and Deproteinization: Cells are lysed, and proteins are precipitated, typically with an acid like sulfosalicylic acid.[\[14\]](#)

- GSH Measurement: The amount of remaining reduced glutathione (GSH) in the supernatant is quantified. Common methods include spectrophotometric assays using Ellman's reagent (DTNB) or fluorometric assays using reagents like naphthalene dicarboxaldehyde.[12][14]
- Endpoint: A concentration-dependent decrease in GSH levels indicates that the test substance is an electrophile that reacts with thiols.[14]



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Workflow for an in vitro glutathione depletion assay.

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